molecular formula C9H10N2O4 B11765832 [(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol

[(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol

Cat. No.: B11765832
M. Wt: 210.19 g/mol
InChI Key: UNYLCUKQDPHRIN-SSDOTTSWSA-N
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Description

[(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring This particular compound is characterized by the presence of a nitro group at the 6th position and a methanol group attached to the 2nd position of the benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoxazine derivatives.

Scientific Research Applications

[(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or activator of certain enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol is unique due to the presence of both a nitro group and a methanol group on the benzoxazine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

[(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol

InChI

InChI=1S/C9H10N2O4/c12-5-7-4-10-8-3-6(11(13)14)1-2-9(8)15-7/h1-3,7,10,12H,4-5H2/t7-/m1/s1

InChI Key

UNYLCUKQDPHRIN-SSDOTTSWSA-N

Isomeric SMILES

C1[C@@H](OC2=C(N1)C=C(C=C2)[N+](=O)[O-])CO

Canonical SMILES

C1C(OC2=C(N1)C=C(C=C2)[N+](=O)[O-])CO

Origin of Product

United States

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